molecular formula C15H28O2 B14477356 Propan-2-yl dodec-5-enoate CAS No. 71597-90-5

Propan-2-yl dodec-5-enoate

Cat. No.: B14477356
CAS No.: 71597-90-5
M. Wt: 240.38 g/mol
InChI Key: FZKDUKQTAKMKBR-UHFFFAOYSA-N
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Description

Propan-2-yl dodec-5-enoate (isopropyl dodec-5-enoate) is an ester comprising a propan-2-yl (isopropyl) alcohol moiety esterified with dodec-5-enoic acid. The compound features a Z-configured double bond at the fifth carbon of the dodecenoate chain.

Properties

CAS No.

71597-90-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

propan-2-yl dodec-5-enoate

InChI

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h9-10,14H,4-8,11-13H2,1-3H3

InChI Key

FZKDUKQTAKMKBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl dodec-5-enoate can be synthesized through the esterification of 5-dodecenoic acid with propan-2-ol (isopropanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts such as ion-exchange resins can also be employed to streamline the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl dodec-5-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propan-2-yl dodec-5-enoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of propan-2-yl dodec-5-enoate involves its interaction with biological membranes and enzymes. The ester functional group can undergo hydrolysis by esterases, releasing the corresponding acid and alcohol. These products can then participate in various metabolic pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Alcohol Chain Length and Stereochemistry
  • Chain Length: Shorter alcohol chains (e.g., propan-2-yl vs. However, biological activity depends on receptor specificity; for Jordanita notata, butan-2-yl dodec-5-enoate is effective, while propan-2-yl variants remain untested .
  • Stereochemistry: The R-enantiomer of butan-2-yl dodec-5-enoate (EFETOV-S-5) is bioactive for J. This suggests chiral recognition in olfactory receptors, which may extend to propan-2-yl analogues .
Double Bond Position in the Acid Chain
  • Position 5 vs. 2 or 7: Butan-2-yl dodec-5-enoate and dodec-7-enoate are effective attractants for J. notata, whereas dodec-2-enoate (EFETOV-2) targets other Zygaenidae species. The double bond position alters molecular geometry, affecting receptor binding .

Physicochemical Properties

  • Solubility : Increased hydrophobicity from longer alcohol chains (butan-2-yl) may reduce water solubility, favoring sustained release in rubber dispensers .

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